4-(4-Chloro-1h-pyrazol-1-yl)-2-(ethylamino)-2-methylbutanamide
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Overview
Description
4-(4-Chloro-1h-pyrazol-1-yl)-2-(ethylamino)-2-methylbutanamide is a synthetic organic compound that belongs to the class of pyrazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The presence of a chloro group and an ethylamino group in the structure suggests potential pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Chloro-1h-pyrazol-1-yl)-2-(ethylamino)-2-methylbutanamide typically involves the following steps:
Formation of the pyrazole ring: This can be achieved by reacting a suitable hydrazine derivative with a 1,3-dicarbonyl compound under acidic or basic conditions.
Introduction of the chloro group: Chlorination can be performed using reagents such as thionyl chloride or phosphorus pentachloride.
Attachment of the ethylamino group: This step involves the reaction of the intermediate with ethylamine under controlled conditions.
Formation of the butanamide moiety: This can be achieved through amidation reactions using appropriate carboxylic acid derivatives.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the ethylamino group, leading to the formation of corresponding oxides.
Reduction: Reduction reactions could target the chloro group, potentially converting it to a hydrogen atom.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like ammonia or primary amines, often in the presence of a base.
Major Products
Oxidation: Formation of N-oxides or hydroxyl derivatives.
Reduction: Formation of dechlorinated products.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anti-inflammatory properties.
Medicine: Investigated for its potential as a drug candidate for various diseases.
Industry: Used in the development of agrochemicals or other industrial products.
Mechanism of Action
The mechanism of action of 4-(4-Chloro-1h-pyrazol-1-yl)-2-(ethylamino)-2-methylbutanamide would depend on its specific biological target. Generally, pyrazole derivatives can interact with enzymes or receptors, modulating their activity. The chloro and ethylamino groups may enhance binding affinity or selectivity towards specific molecular targets.
Comparison with Similar Compounds
Similar Compounds
- 4-(4-Chloro-1h-pyrazol-1-yl)-2-(methylamino)-2-methylbutanamide
- 4-(4-Bromo-1h-pyrazol-1-yl)-2-(ethylamino)-2-methylbutanamide
- 4-(4-Chloro-1h-pyrazol-1-yl)-2-(ethylamino)-2-ethylbutanamide
Uniqueness
The unique combination of the chloro group and the ethylamino group in 4-(4-Chloro-1h-pyrazol-1-yl)-2-(ethylamino)-2-methylbutanamide may confer distinct biological activities or chemical reactivity compared to its analogs. This uniqueness can be leveraged in drug design and development to achieve desired therapeutic effects.
Properties
Molecular Formula |
C10H17ClN4O |
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Molecular Weight |
244.72 g/mol |
IUPAC Name |
4-(4-chloropyrazol-1-yl)-2-(ethylamino)-2-methylbutanamide |
InChI |
InChI=1S/C10H17ClN4O/c1-3-13-10(2,9(12)16)4-5-15-7-8(11)6-14-15/h6-7,13H,3-5H2,1-2H3,(H2,12,16) |
InChI Key |
VIGPNKZFLWCVFA-UHFFFAOYSA-N |
Canonical SMILES |
CCNC(C)(CCN1C=C(C=N1)Cl)C(=O)N |
Origin of Product |
United States |
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